N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide
CAS No.:
Cat. No.: VC17537497
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17)/t10-,14+/m0/s1 |
| Standard InChI Key | MVXSKPVGJAGQIR-IINYFYTJSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C |
Introduction
Structural Elucidation and Stereochemical Significance
Molecular Architecture
The compound’s IUPAC name, N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide, reflects its three key structural domains (Fig. 1):
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle in the R-configuration at position 3.
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Phenoxy Linker: A phenyl group connected to the pyrrolidine via an ether bond at the para-position.
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Acetamide Side Chain: An ethyl-acetamide group with an S-configured chiral center.
The stereochemistry critically influences binding affinity. Computational models suggest the S-ethyl and R-pyrrolidine configurations optimize spatial orientation for receptor interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ (Free Base) |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C |
| Topological Polar Surface Area | 58.7 Ų |
Synthesis and Stereoselective Challenges
Synthetic Route
The synthesis involves a multi-step sequence prioritizing stereochemical control (Fig. 2):
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Pyrrolidine Functionalization: R-3-hydroxypyrrolidine is activated for nucleophilic substitution.
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Ether Formation: Coupling with 4-fluorophenol under Mitsunobu conditions installs the phenoxy group.
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Chiral Ethylamine Introduction: S-1-phenylethylamine is acetylated to form the acetamide side chain.
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Hydrochloride Salt Formation: Final purification yields the stable hydrochloride form.
Key Challenges
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Stereochemical Purity: Enantiomeric excess (>98%) requires chiral chromatography or asymmetric catalysis.
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Yield Optimization: The Mitsunobu reaction achieves ~65% yield, necessitating iterative improvements.
Pharmacological Evaluation
Mechanism of Action
While direct target validation is pending, structural analogs exhibit affinity for:
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Neurotransmitter Receptors: The pyrrolidine ring mimics endogenous amines, potentially modulating dopaminergic or serotonergic pathways .
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Enzyme Inhibition: Similar acetamide-pyrrolidine hybrids inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a lipid-metabolizing enzyme .
Table 2: Comparative Bioactivity of Structural Analogs
Comparative Analysis with Structural Analogs
Key Differentiators
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Chirality: Unlike racemic analogs, the S,R-configuration enhances target selectivity.
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Polarity: The ether linkage improves solubility relative to sulfonyl-containing derivatives (e.g., PubChem CID 720658) .
Challenges and Future Directions
Synthesis Scalability
Current routes are low-yield and cost-prohibitive for large-scale production. Flow chemistry or biocatalytic methods may address this.
Target Deconvolution
Photoaffinity labeling or CRISPR-Cas9 screening could identify binding partners.
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